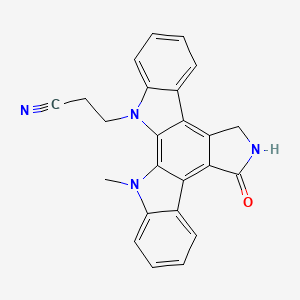

Go6976

Description

An inhibitor of calcium-dependent isoforms of protein kinase C.

Protein Kinase Inhibitors; structure in first source

Properties

IUPAC Name |

3-(23-methyl-14-oxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-3-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O/c1-27-17-9-4-2-7-14(17)20-21-16(13-26-24(21)29)19-15-8-3-5-10-18(15)28(12-6-11-25)23(19)22(20)27/h2-5,7-10H,6,12-13H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVYILCFSYNJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C4C(=C5C6=CC=CC=C6N(C5=C31)CCC#N)CNC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70159731 | |

| Record name | Go 6976 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136194-77-9 | |

| Record name | 12-(2-Cyanoethyl)-6,7,12,13-tetrahydro-13-methyl-5-oxo-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136194-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Go 6976 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136194779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Go-6976 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17029 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Go 6976 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GO-6976 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9IQO7JZ16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Go6976: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Go6976 is a potent, cell-permeable, and reversible inhibitor of a range of protein kinases. Initially identified as a selective inhibitor of the conventional protein kinase C (PKC) isoforms, its activity profile has been shown to encompass other critical signaling kinases, including Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (Flt3). This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its impact on cellular signaling pathways.

Core Mechanism of Action: Kinase Inhibition

This compound exerts its biological effects through the competitive inhibition of ATP binding to the catalytic domain of sensitive kinases. Its indolocarbazole structure allows it to fit into the ATP-binding pocket of these enzymes, thereby preventing the phosphorylation of their downstream substrates. This inhibition disrupts the signaling cascades controlled by these kinases, leading to a variety of cellular responses.

Primary Targets: Conventional Protein Kinase C (PKC) Isoforms

This compound demonstrates high affinity for the calcium-dependent, conventional PKC isoforms (cPKCs), specifically PKCα and PKCβ1.[1] It is significantly less potent against the novel (nPKCs) and atypical (aPKCs) PKC isoforms.[2] This selectivity for cPKCs makes it a valuable tool for dissecting the specific roles of these isoforms in cellular processes.

Secondary Targets and Off-Target Effects

Beyond its effects on PKC, this compound has been shown to inhibit other kinases with significant potency. Notably, it is a potent inhibitor of JAK2 and Flt3, both of which are crucial mediators in hematopoiesis and are implicated in various cancers.[1] The compound also exhibits inhibitory activity against TrkA and TrkB. This broader activity profile should be considered when interpreting experimental results.

Quantitative Inhibition Data

The inhibitory potency of this compound against a panel of kinases is summarized below. These values, typically presented as the half-maximal inhibitory concentration (IC50), are crucial for determining appropriate experimental concentrations.

| Target Kinase | IC50 (nM) | Species/System | Reference |

| PKC (total) | 7.9 | Rat Brain | [1] |

| PKCα | 2.3 | Cell-free assay | [1] |

| PKCβ1 | 6.2 | Cell-free assay | [1] |

| PKCδ | > 3000 | In vitro | |

| PKCε | > 3000 | In vitro | |

| PKCζ | > 3000 | In vitro | |

| JAK2 | Potent inhibitor | Cell-free assay | [1] |

| Flt3 | Potent inhibitor | Cell-free assay | [1] |

| TrkA | 5 | In vitro | |

| TrkB | 30 | In vitro | |

| JAK3 | 130 | In vitro |

Impact on Cellular Signaling Pathways

The inhibition of its target kinases by this compound leads to the modulation of several critical signaling pathways.

PKC Signaling Pathway

By inhibiting conventional PKC isoforms, this compound blocks the downstream signaling events initiated by diacylglycerol (DAG) and intracellular calcium. This can affect a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.

References

Go6976: A Technical Guide to its Selectivity as a Protein Kinase C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Go6976 is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC). This indolocarbazole compound exhibits a high degree of selectivity for the conventional, calcium-dependent PKC isozymes, making it a valuable tool for dissecting PKC-mediated signaling pathways and a lead compound in drug discovery programs. This technical guide provides an in-depth overview of the selectivity profile of this compound, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.

Selectivity Profile of this compound

This compound is a powerful inhibitor of Protein Kinase C (PKC) with an IC50 of 7.9 nM.[1] It shows a preference for the Ca2+-dependent isoforms of PKC. Specifically, it potently inhibits PKCα and PKCβ1 with IC50 values of 2.3 nM and 6.2 nM, respectively.[1] In contrast, it does not inhibit the Ca2+-independent PKC isoforms δ, ε, and ζ, even at micromolar concentrations (IC50 > 3μM).[2] Kinetic studies have revealed that this compound is an ATP-competitive inhibitor.[2]

While highly selective for conventional PKC isoforms, this compound has been shown to inhibit other kinases at higher concentrations. These off-target effects are important considerations in experimental design and interpretation. This compound has been observed to inhibit TrkA, TrkB, JAK2, and JAK3 tyrosine kinases with IC50 values of 5, 30, 130, and 370 nM, respectively. It is also a potent inhibitor of JAK2 and Flt3.[1]

The table below summarizes the inhibitory activity of this compound against a panel of protein kinases.

| Kinase Target | IC50 (nM) | Kinase Family | Notes |

| PKCα | 2.3[1] | Serine/Threonine Kinase (cPKC) | Calcium-dependent isoform |

| PKCβ1 | 6.2[1] | Serine/Threonine Kinase (cPKC) | Calcium-dependent isoform |

| PKC (Rat Brain) | 7.9[1] | Serine/Threonine Kinase (PKC) | Mixed population of isoforms |

| PKCδ | > 3000 | Serine/Threonine Kinase (nPKC) | Calcium-independent isoform |

| PKCε | > 3000 | Serine/Threonine Kinase (nPKC) | Calcium-independent isoform |

| PKCζ | > 3000 | Serine/Threonine Kinase (aPKC) | Calcium-independent isoform |

| TrkA | 5 | Tyrosine Kinase | Off-target |

| TrkB | 30 | Tyrosine Kinase | Off-target |

| JAK2 | 130 | Tyrosine Kinase | Off-target |

| JAK3 | 370 | Tyrosine Kinase | Off-target |

| Flt3 | Potent inhibitor (IC50 not specified)[1] | Tyrosine Kinase | Off-target |

Experimental Protocols

The determination of the inhibitory activity and selectivity of compounds like this compound relies on robust and reproducible in vitro kinase assays. Below are detailed methodologies for two common assay formats: a radiometric assay and a fluorescence-based assay.

Radiometric Protein Kinase C Assay

This traditional method measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by the kinase.

Materials:

-

Purified, active Protein Kinase C enzyme (e.g., PKCα, PKCβ1)

-

PKC substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

-

[γ-³²P]ATP

-

This compound (or other test inhibitor) dissolved in DMSO

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL diacylglycerol)

-

Stop solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare the Kinase Reaction Mixture: In a microcentrifuge tube on ice, prepare a master mix containing the kinase reaction buffer, the PKC substrate, and the purified PKC enzyme.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. Add a small volume of the diluted inhibitor or DMSO (for the vehicle control) to the reaction tubes.

-

Initiate the Kinase Reaction: Add [γ-³²P]ATP to each reaction tube to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase isoform.

-

Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the Reaction: Spot a portion of the reaction mixture onto the P81 phosphocellulose paper. The paper will bind the phosphorylated substrate.

-

Washing: Immerse the P81 papers in a beaker of stop solution and wash several times to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the washed P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluorescence-Based Protein Kinase C Assay

This method utilizes a modified substrate that exhibits a change in fluorescence upon phosphorylation, providing a non-radioactive alternative for measuring kinase activity.

Materials:

-

Purified, active Protein Kinase C enzyme

-

Fluorescently-labeled PKC substrate (e.g., a peptide with a solvatochromic dye like Sox)

-

ATP

-

This compound (or other test inhibitor) dissolved in DMSO

-

Kinase reaction buffer (as described for the radiometric assay)

-

A fluorescence plate reader

Procedure:

-

Prepare Reagents: Prepare the kinase reaction buffer, a solution of the fluorescent substrate, and a solution of ATP. Prepare serial dilutions of this compound.

-

Set up the Assay Plate: In a multi-well plate, add the kinase reaction buffer, the PKC enzyme, and the diluted this compound or DMSO vehicle.

-

Initiate the Reaction: Add the fluorescent substrate and ATP to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore. Monitor the increase in fluorescence intensity over time.

-

Data Analysis: The initial rate of the reaction (the slope of the linear phase of the fluorescence increase) is proportional to the kinase activity. Calculate the reaction rate for each inhibitor concentration.

-

IC50 Determination: Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Classical PKC Signaling Pathway and the Effect of this compound

The following diagram illustrates the canonical activation pathway of classical Protein Kinase C isoforms and indicates the point of inhibition by this compound.

Caption: Classical PKC signaling pathway and this compound inhibition.

General Workflow for Kinase Inhibitor Selectivity Screening

This diagram outlines a typical experimental workflow for characterizing the selectivity of a kinase inhibitor like this compound.

Caption: Kinase inhibitor selectivity screening workflow.

References

Go6976: An In-depth Technical Guide to its Target Proteins and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Go6976 is a potent, cell-permeable, and selective inhibitor of a range of protein kinases. Initially identified as a member of the indolocarbazole family of compounds, it has become a valuable tool in cell biology and drug discovery for dissecting signaling pathways and for its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the target proteins of this compound, presenting quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visualizations of the signaling pathways it modulates.

Core Target Profile: Protein Kinase C (PKC)

This compound is most renowned for its selective inhibition of the conventional Protein Kinase C (PKC) isoforms. It exhibits high potency against the Ca²⁺-dependent isoforms, PKCα and PKCβ1, while showing significantly less activity against Ca²⁺-independent novel (δ, ε, θ, η) and atypical (ζ, ι/λ) PKC isoforms.[1][2] This selectivity makes it a powerful tool for distinguishing the roles of conventional PKCs from other family members in various cellular processes.

The mechanism of inhibition is ATP-competitive, meaning this compound binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[2]

Quantitative Analysis of Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound against a panel of protein kinases. The half-maximal inhibitory concentration (IC₅₀) values are provided, indicating the concentration of this compound required to reduce the activity of a given kinase by 50%.

| Target Protein Family | Target Protein | IC₅₀ (nM) | Species/Assay Condition |

| Protein Kinase C (PKC) | PKC (total from rat brain) | 7.9 | Rat Brain |

| PKCα | 2.3 | Recombinant | |

| PKCβ1 | 6.2 | Recombinant | |

| PKCδ | > 3000 | Recombinant | |

| PKCε | > 3000 | Recombinant | |

| PKCζ | > 3000 | Recombinant | |

| Janus Kinase (JAK) | JAK2 | 2.3 - 130 | Cell-free/Recombinant |

| JAK3 | 370 | Recombinant | |

| Fms-like Tyrosine Kinase 3 (Flt3) | Flt3 | Potent inhibitor | Cell-based |

| Tropomyosin Receptor Kinase (Trk) | TrkA | 5 | Recombinant |

| TrkB | 30 | Recombinant |

Off-Target Activities and Considerations

While this compound is a selective inhibitor, it is crucial to acknowledge its off-target effects, particularly at higher concentrations. As indicated in the table, this compound also potently inhibits JAK2 and Flt3, which are key mediators in cytokine and growth factor signaling.[1][3][4] This multi-target profile should be carefully considered when interpreting experimental results. For instance, effects observed in cells treated with this compound could be attributable to the inhibition of JAK/STAT signaling in addition to or instead of PKC inhibition.

Experimental Protocols

In Vitro Kinase Assay for IC₅₀ Determination

This protocol outlines a typical biochemical assay to determine the IC₅₀ value of this compound against a specific kinase. This method is based on measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Materials:

-

Purified recombinant kinase

-

Specific peptide or protein substrate for the kinase

-

This compound stock solution (in DMSO)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

-

[γ-³²P]ATP

-

ATP solution

-

Phosphoric acid (to stop the reaction)

-

P81 phosphocellulose paper or similar filter membrane

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Serial Dilutions of this compound: Prepare a series of dilutions of this compound in kinase reaction buffer. The final concentrations should span a range that is expected to encompass the IC₅₀ value.

-

Set up the Kinase Reaction: In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, the specific substrate, and the purified kinase.

-

Add this compound: Add the diluted this compound or DMSO (for the control) to the reaction mixture.

-

Initiate the Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration is typically kept at or near the Km value for the specific kinase to ensure accurate IC₅₀ determination for ATP-competitive inhibitors.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the Reaction: Terminate the reaction by adding a solution of phosphoric acid.

-

Spotting and Washing: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the filters extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the washed filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Modulation

This compound has been instrumental in elucidating the roles of its target kinases in various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways affected by this compound.

Protein Kinase C (PKC) Signaling Pathway

// Nodes GPCR [label="GPCR / RTK", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="PLC", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#FBBC05", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#FBBC05", fontcolor="#202124"]; Ca [label="Ca²⁺", fillcolor="#FBBC05", fontcolor="#202124"]; PKC_alpha_beta [label="PKCα / PKCβ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nSubstrates", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GPCR -> PLC; PLC -> PIP2 [dir=none]; PIP2 -> DAG [label="hydrolysis"]; PIP2 -> IP3 [label="hydrolysis"]; IP3 -> Ca [label="release"]; DAG -> PKC_alpha_beta [label="activation"]; Ca -> PKC_alpha_beta [label="activation"]; PKC_alpha_beta -> Downstream [label="phosphorylation"]; this compound -> PKC_alpha_beta [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0]; } platz Caption: this compound inhibits conventional PKC isoforms (α and β).

JAK/STAT Signaling Pathway

// Nodes Cytokine [label="Cytokine", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK2 [label="JAK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#FBBC05", fontcolor="#202124"]; STAT_dimer [label="STAT Dimer\n(pSTAT)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Gene Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor; Receptor -> JAK2 [label="activation"]; JAK2 -> STAT [label="phosphorylation"]; STAT -> STAT_dimer [label="dimerization"]; STAT_dimer -> Nucleus; Nucleus -> Gene; this compound -> JAK2 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0]; } platz Caption: this compound directly inhibits JAK2 kinase activity.

MAPK/ERK Signaling Pathway (PKC-dependent activation)

// Nodes GrowthFactor [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC_alpha_beta [label="PKCα / PKCβ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcription [label="Transcription Factors\n(e.g., c-Fos, c-Jun)", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> RTK; RTK -> PKC_alpha_beta [label="activation via PLC"]; PKC_alpha_beta -> Raf [label="activation"]; Ras -> Raf [label="activation"]; RTK -> Ras [label="activation"]; Raf -> MEK [label="phosphorylation"]; MEK -> ERK [label="phosphorylation"]; ERK -> Transcription; this compound -> PKC_alpha_beta [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0]; } platz Caption: this compound can block PKC-mediated activation of the MAPK/ERK pathway.

Conclusion

This compound is a versatile and potent kinase inhibitor with a well-defined selectivity profile for conventional PKC isoforms. Its utility as a research tool is underscored by the wealth of data on its inhibitory constants and its characterized effects on major signaling pathways. However, researchers must remain cognizant of its off-target activities, particularly against JAK2 and Flt3, to ensure accurate interpretation of experimental outcomes. This guide provides a foundational understanding of this compound's target proteins and its application in studying cellular signaling, serving as a valuable resource for the scientific community.

References

- 1. Protein kinase C alpha/beta inhibitor this compound promotes formation of cell junctions and inhibits invasion of urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The protein kinase C inhibitor this compound [12-(2-cyanoethyl)-6,7,12,13-tetrahydro-13-methyl-5-oxo-5H-indolo(2,3-a)pyrrolo(3,4-c)-carbazole] potentiates agonist-induced mitogen-activated protein kinase activation through tyrosine phosphorylation of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

The Dual Nature of Go6976: A Selective PKC Inhibitor with Broader Kinase Interactions

For Immediate Release

Go6976, a synthetic indolocarbazole, is a potent, cell-permeable inhibitor of Protein Kinase C (PKC), demonstrating significant selectivity for conventional, calcium-dependent PKC isozymes, particularly PKCα and PKCβ1.[1][2][3][4] This selectivity has established this compound as a valuable tool in dissecting the roles of these specific PKC isoforms in various cellular processes. However, emerging evidence reveals a broader kinase inhibitory profile, encompassing receptor tyrosine kinases and Janus kinases, thus requiring careful consideration in experimental design and data interpretation. This guide provides an in-depth technical overview of the core functions of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Function: Selective Inhibition of Conventional PKC Isoforms

This compound exhibits high affinity for the ATP-binding site of conventional PKC isoforms, acting as a competitive inhibitor.[4] Its inhibitory potency is most pronounced against PKCα and PKCβ1, with significantly less activity towards novel and atypical PKC isoforms.[1][2][4] This selectivity is attributed to subtle differences in the kinase domains of the various PKC isozymes.

The primary mechanism of this compound involves preventing the phosphorylation of PKC substrates, thereby blocking downstream signaling cascades. These pathways are integral to a multitude of cellular functions, including cell proliferation, differentiation, apoptosis, and migration.[5] By selectively inhibiting conventional PKCs, this compound allows researchers to investigate the specific contributions of these isoforms to these complex biological phenomena.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound has been quantified against a range of protein kinases. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the tables below.

| Target Kinase | IC50 (nM) | Source |

| PKC (total from rat brain) | 7.9 | [1][2][6] |

| PKCα | 2.3 | [1][2][3][6] |

| PKCβ1 | 6.2 | [1][2][3][6] |

| PKCδ | > 3000 | [1][2] |

| PKCε | > 3000 | [1][2] |

| PKCζ | > 3000 | [1][2] |

Table 1: Inhibitory Activity of this compound against Protein Kinase C Isoforms

| Off-Target Kinase | IC50 (nM) | Source |

| TrkA | 5 | [1][2] |

| TrkB | 30 | [1][2] |

| JAK2 | 130 | [1][2] |

| JAK3 | 370 | [1][2] |

| FLT3 | 0.7 | [7] |

Table 2: Inhibitory Activity of this compound against Other Kinases

Signaling Pathway Inhibition by this compound

This compound primarily targets the canonical PKC signaling pathway. Upon activation by diacylglycerol (DAG) and intracellular calcium (Ca2+), conventional PKCs (cPKCs) phosphorylate a wide array of substrate proteins, leading to diverse cellular responses. This compound intervenes by blocking the catalytic activity of cPKCs.

Caption: this compound inhibits the canonical PKC signaling pathway.

Experimental Protocols

In Vitro PKC Kinase Assay

This protocol outlines a method to determine the inhibitory activity of this compound against PKCα and PKCβ1 in a cell-free system.

Materials:

-

Recombinant human PKCα or PKCβ1

-

This compound

-

Histone H1 (as substrate)

-

Phosphatidylserine and Diacylglycerol (as cofactors)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM EDTA, 1.25 mM EGTA, 1.32 mM CaCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-

8.5% Phosphoric Acid

-

Nitrocellulose filters (0.45 µm)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, PKC enzyme (5-10 units), histone H1 (40 µg), phosphatidylserine (1 µg), and diolein (0.2 µg).

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding 10 µM [γ-³²P]ATP (1 µCi/ml).

-

Incubate the reaction for 5 minutes at 30°C.

-

Stop the reaction by adding 2 ml of 8.5% phosphoric acid.

-

Filter the mixture through nitrocellulose filters to capture the phosphorylated substrate.

-

Wash the filters extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration relative to the control and determine the IC50 value.

Caption: Workflow for an in vitro PKC kinase assay.

Cell Viability (MTS) Assay

This protocol provides a general method to assess the cytotoxic effects of this compound on a given cell line.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., RPMI with 10% FCS)

-

This compound

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

-

96-well microplate

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µl of complete medium.

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 200 µl of the this compound dilutions (or medium with DMSO as a control) to the respective wells.

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Express the results as a percentage of the control (untreated cells) and determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).

Broader Kinase Interactions and Implications

While highly selective for conventional PKCs, this compound is not entirely specific. It has been shown to inhibit other kinases, including the receptor tyrosine kinases TrkA and TrkB, and the non-receptor tyrosine kinases JAK2 and FLT3, albeit at higher concentrations than those required for PKC inhibition.[1][2][7] This "off-target" activity is a critical consideration for researchers. When interpreting cellular effects of this compound, it is essential to consider the potential contribution of these other inhibited kinases, especially when using higher concentrations of the inhibitor. For instance, the potent inhibition of FLT3 by this compound suggests its potential application in the context of acute myeloid leukemia where FLT3 mutations are prevalent.[7]

Caption: Interpreting the cellular effects of this compound.

Conclusion

This compound is a powerful pharmacological tool for the study of conventional Protein Kinase C signaling. Its high potency and selectivity for PKCα and PKCβ1 allow for the targeted investigation of their roles in cellular physiology and pathology. However, researchers must remain cognizant of its broader kinase inhibitory profile, particularly at higher concentrations. A thorough understanding of its polypharmacology, coupled with carefully designed experiments, will ensure the accurate interpretation of data and facilitate further discoveries in the complex field of signal transduction.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. Go 6976 | Protein Kinase C | Tocris Bioscience [tocris.com]

- 5. researchgate.net [researchgate.net]

- 6. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gö6976, a FLT3 kinase inhibitor, exerts potent cytotoxic activity against acute leukemia via inhibition of survivin and MCL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Go6976 Pathway Analysis: A Technical Guide for Researchers

An in-depth exploration of the signaling pathways, molecular targets, and experimental applications of the indolocarbazole inhibitor, Go6976.

This compound is a potent, cell-permeable, and selective inhibitor of protein kinases, initially identified as a selective inhibitor of Ca2+-dependent protein kinase C (PKC) isozymes.[1][2] Subsequent research has revealed its activity against a broader range of kinases, making it a valuable tool for dissecting complex signaling networks in various physiological and pathological contexts, including cancer and immunological disorders.[3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on key signaling pathways, and detailed experimental protocols for its application in research.

Core Mechanism of Action and Target Selectivity

This compound primarily functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases to prevent the transfer of phosphate groups to their substrates.[2] Its selectivity is a key feature, with a pronounced preference for the conventional PKC isoforms, PKCα and PKCβ1.[1][5]

Quantitative Inhibitory Profile of this compound

The inhibitory activity of this compound has been quantified against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. This data highlights the compound's high affinity for conventional PKC isoforms and its significant activity against other important kinases like JAK2 and FLT3.[1][3][4][5][6]

| Target Protein | IC50 Value (nM) | Cell/Assay Type |

| PKC (total from rat brain) | 7.9 | In vitro kinase assay |

| PKCα | 2.3 | In vitro kinase assay |

| PKCβ1 | 6.2 | In vitro kinase assay |

| PKCδ | > 3000 | In vitro kinase assay |

| PKCε | > 3000 | In vitro kinase assay |

| PKCζ | > 3000 | In vitro kinase assay |

| JAK2 | 130 | In vitro kinase assay |

| JAK3 | 370 | In vitro kinase assay |

| FLT3 | 0.7 | In vitro kinase assay |

| TrkA | 5 | In vitro kinase assay |

| TrkB | 30 | In vitro kinase assay |

| PKD1 (PKCμ) | Potent inhibitor | In vitro kinase assay |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration. The data presented here is a compilation from multiple sources for comparative purposes.[1][4][5][6]

Impact on Key Signaling Pathways

This compound's inhibitory action on multiple kinases allows it to modulate several critical signaling pathways implicated in cell proliferation, survival, and differentiation.

Protein Kinase C (PKC) Signaling Pathway

This compound is most renowned for its selective inhibition of the classical, Ca2+-dependent PKC isoforms (PKCα and PKCβ1).[1] These kinases are key nodes in signal transduction, activated by diacylglycerol (DAG) and intracellular calcium. They phosphorylate a wide array of substrate proteins, influencing processes such as cell growth, differentiation, and apoptosis.[7] By blocking PKCα and PKCβ1, this compound can effectively attenuate downstream signaling events.

JAK/STAT Signaling Pathway

This compound has been shown to be a potent inhibitor of Janus kinase 2 (JAK2).[3] The JAK/STAT pathway is a primary route for cytokine and growth factor signaling, playing a crucial role in hematopoiesis and immune regulation.[8] Ligand binding to cytokine receptors leads to JAK activation, which then phosphorylates the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9] Activated STATs dimerize, translocate to the nucleus, and regulate gene expression.[8] By inhibiting JAK2, this compound can block the activation of downstream STATs, thereby affecting cell proliferation and survival in contexts where this pathway is constitutively active, such as in certain hematological malignancies.[3]

FLT3 Signaling in Acute Myeloid Leukemia (AML)

This compound is a highly potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutant form, which is a common driver of acute myeloid leukemia (AML).[4][10] FLT3-ITD is a constitutively active receptor tyrosine kinase that promotes leukemic cell proliferation and survival through the activation of multiple downstream pathways, including the RAS/MAPK and PI3K/Akt pathways, as well as the STAT pathway.[4] this compound's inhibition of FLT3 leads to the suppression of these downstream signals, resulting in the downregulation of anti-apoptotic proteins like Mcl-1 and survivin, and ultimately inducing apoptosis in FLT3-ITD-positive leukemia cells.[4]

Experimental Protocols

In Vitro PKC Kinase Assay

This protocol outlines a method for measuring the activity of PKCα and PKCβ1 in the presence of this compound using a radioactive assay format.[5]

Materials:

-

Purified recombinant PKCα or PKCβ1

-

This compound

-

Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 1 mM DTT

-

Lipid Activator: 100 µg/mL phosphatidylserine and 20 µg/mL diacylglycerol, sonicated

-

Substrate: Histone H1 (1 mg/mL)

-

[γ-32P]ATP (10 µCi/µL)

-

10% Trichloroacetic acid (TCA)

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, lipid activator, and Histone H1.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the reaction by adding the purified PKC enzyme.

-

Start the phosphorylation reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for 10-15 minutes.

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 10% TCA to remove unincorporated [γ-32P]ATP.

-

Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cell Invasion Assay (Boyden Chamber)

This protocol describes a method to assess the effect of this compound on the invasive potential of cancer cells using a Boyden chamber assay.[11][12]

Materials:

-

Cancer cell line of interest

-

This compound

-

Boyden chamber inserts with an 8 µm pore size Matrigel-coated membrane

-

24-well plates

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Methanol (for fixation)

-

Crystal Violet stain (for visualization)

-

Microscope

Procedure:

-

Culture cells to 70-80% confluency.

-

Starve the cells in serum-free medium for 24 hours.

-

Harvest and resuspend the cells in serum-free medium containing various concentrations of this compound (or DMSO control).

-

Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

-

Place the Matrigel-coated Boyden chamber inserts into the wells.

-

Seed the cell suspension into the upper chamber of the inserts.

-

Incubate for 24-48 hours at 37°C in a CO2 incubator.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with Crystal Violet.

-

Count the number of stained, invaded cells in several fields of view under a microscope.

-

Quantify the results and compare the invasive capacity of cells treated with this compound to the control.

Conclusion

This compound is a versatile and potent kinase inhibitor with well-characterized activity against conventional PKC isoforms, JAK2, and FLT3. Its selectivity profile makes it an invaluable tool for investigating the roles of these kinases in a multitude of cellular processes. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in research settings, enabling deeper insights into the complex signaling networks that govern cell fate and function. As with any pharmacological inhibitor, careful experimental design and interpretation are crucial to understanding its specific effects in a given biological system.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Selective inhibition of protein kinase C isozymes by the indolocarbazole Gö 6976 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gö6976 is a potent inhibitor of the JAK 2 and FLT3 tyrosine kinases with significant activity in primary acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gö6976, a FLT3 kinase inhibitor, exerts potent cytotoxic activity against acute leukemia via inhibition of survivin and MCL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Go 6976 | Protein Kinase C | Tocris Bioscience [tocris.com]

- 7. This compound, a Potent FLT3 Kinase Inhibitor, Exerts Antiproliferative Activity Against Acute Myeloid Leukemia Via Inhibition Of Survivin and Mcl-1 In The Presence Of Human Serum | CiNii Research [cir.nii.ac.jp]

- 8. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 10. ovid.com [ovid.com]

- 11. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Downstream Effects of Go6976: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Go6976 is a potent, cell-permeable, and selective inhibitor of conventional protein kinase C (PKC) isoforms, demonstrating significant utility in dissecting cellular signaling pathways. This technical guide provides an in-depth overview of the core downstream effects of this compound, its mechanism of action, and its impact on various signaling cascades. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this compound's cellular impact.

Mechanism of Action and Target Profile

This compound is an indolocarbazole derivative that acts as an ATP-competitive inhibitor of protein kinases.[1] It exhibits high selectivity for the calcium-dependent conventional PKC isoforms, PKCα and PKCβ1.[2][3] It shows significantly less or no inhibitory activity against novel (PKCδ, -ε) and atypical (PKCζ) PKC isoforms.[4] Beyond its primary targets, this compound has been shown to inhibit other kinases, including Janus kinase 2 (JAK2), Fms-like tyrosine kinase 3 (FLT3), Protein Kinase D (PKD), TrkA, and TrkB, although often at higher concentrations than those required for PKCα/β1 inhibition.[1][2][5][6] This off-target activity should be considered when interpreting experimental results.

Table 1: Inhibitory Activity of this compound Against Various Kinases

| Target Kinase | IC50 Value | Source(s) |

| PKCα | 2.3 nM | [1][2][3] |

| PKCβ1 | 6.2 nM | [1][2][3] |

| PKC (rat brain) | 7.9 nM | [2][5] |

| PKC (general) | 20 nM | [7] |

| PKD1 (PKCμ) | 20 nM | [1][5] |

| TrkA | 5 nM | [5] |

| TrkB | 30 nM | [5] |

| JAK2 | 130 nM | [5] |

| JAK3 | 370 nM | [5] |

| FLT3 | Potent inhibitor | [1][2][6] |

| PKCδ | > 3 µM | [5] |

| PKCε | > 3 µM | [5] |

| PKCζ | > 3 µM | [5] |

Core Downstream Signaling Pathways

The inhibition of PKCα and PKCβ1 by this compound leads to the modulation of several critical downstream signaling pathways that regulate a wide array of cellular processes, including proliferation, apoptosis, inflammation, and cell migration.

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound has been demonstrated to suppress the activation of the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways.[1][8] In microglia, this compound inhibits the lipopolysaccharide (LPS)-induced phosphorylation of p38 MAPK, leading to a reduction in the release of the pro-inflammatory cytokine TNFα.[8] Interestingly, in some contexts, such as in IL-6-dependent plasmacytoma cells, this compound can lead to an enhancement of p44/p42 MAPK (ERK1/2) activity.[9] This suggests a complex, cell-type-dependent regulatory role of PKC on the MAPK cascade.

JAK/STAT and PI3K/Akt Signaling Pathways

This compound has been shown to be a direct and potent inhibitor of JAK2.[6] This leads to the inhibition of signaling induced by cytokines such as IL-3 and GM-CSF, resulting in reduced proliferation and survival.[6] In primary acute myeloid leukemia (AML) cells, this compound reduces constitutive STAT activity.[6] Furthermore, this compound can also impact the PI3K/Akt signaling pathway. In some cancer cells, it has been observed to reduce the phosphorylation of Akt.[6] The anti-apoptotic effects of IL-4 have been shown to be partially blocked by this compound, suggesting an upstream regulatory role of PKC on Akt activation.[10]

Cellular Processes Modulated by this compound

Cell Cycle Progression and Apoptosis

This compound has a significant impact on cell cycle regulation. It has been identified as a potent inhibitor of DNA damage-induced S and G2 checkpoints.[11][12] This abrogation of cell cycle arrest can enhance the cytotoxicity of DNA-damaging agents, particularly in p53-defective cancer cells.[11] The mechanism is thought to involve the inhibition of the checkpoint kinases Chk1 and/or Chk2.[11][12] In glioma cells, this compound has been shown to inhibit G1/S and S phase progression, leading to a cytostatic effect.[13] Furthermore, this compound can induce apoptosis on its own and can synergize with chemotherapeutic agents like doxorubicin and paclitaxel to enhance cancer cell death.[14]

Table 2: Effects of this compound on Cell Cycle and Survival

| Cell Line(s) | Concentration | Effect | Source(s) |

| p53-defective cells | 30-100 nM | Abrogation of S and G2 arrest | [7][11] |

| Small cell lung cancer cells | < 6 µM | Enhanced cisplatin-induced apoptosis | [15] |

| Urinary bladder carcinoma cells | Not specified | Induces mitosis and apoptosis | [14] |

| Glioma cells (U-138MG, U-373MG) | 2 µM | Inhibition of G1/S and S phase progression | [13] |

| FLT3-ITD AML cells | Not specified | Reduced survival to 55% of control | [2][6] |

| FLT3-WT AML cells | Not specified | Reduced survival to 69% of control | [2][6] |

Cell Adhesion, Migration, and Invasion

This compound plays a crucial role in modulating cell-cell and cell-matrix interactions. In urinary bladder carcinoma cells, it induces the formation of desmosomes and adherens junctions, leading to cell clustering.[16][17] This is accompanied by a translocation of β1-integrin from cell-matrix junctions.[16][17] Consequently, this compound is a potent inhibitor of cancer cell migration and invasion.[16][17]

Experimental Protocols

Protein Kinase C (PKC) Activity Assay

This protocol describes a general method for measuring PKC activity in the presence of inhibitors.

Materials:

-

50 mM HEPES buffer (pH 7.5)

-

5 mM MgCl2

-

1 mM EDTA

-

1.25 mM EGTA

-

1.32 mM CaCl2

-

1 mM DTT

-

Phosphatidylserine (1 µg) and Diolein (0.2 µg)

-

Histone H1 (40 µg)

-

[γ-³²P]ATP (10 µM, 1 µCi/ml)

-

Purified PKC enzyme (5-10 units)

-

This compound or other inhibitors

-

8.5% H₃PO₄

-

0.45-µm nitrocellulose filters

-

Scintillation counter

Procedure:

-

Prepare a 200 µl assay mixture containing HEPES buffer, MgCl₂, EDTA, EGTA, CaCl₂, DTT, phosphatidylserine, diolein, and histone H1.[2]

-

Add the desired concentration of this compound or control vehicle (e.g., DMSO) to the mixture.

-

Add the purified PKC enzyme to the mixture.

-

Initiate the reaction by adding [γ-³²P]ATP.[2]

-

Incubate the reaction for 5 minutes at 30°C.[2]

-

Stop the reaction by adding 2 ml of 8.5% H₃PO₄.[2]

-

Filter the mixture through 0.45-µm nitrocellulose filters to capture the phosphorylated histone H1.[2]

-

Wash the filters to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the percentage of inhibition relative to the control.

Cell Viability (MTS) Assay

This protocol outlines a common method to assess the effect of this compound on cell proliferation and viability.

Materials:

-

Cells of interest

-

Complete cell culture medium (e.g., RPMI/10% FCS)

-

96-well plates

-

This compound

-

MTS assay kit (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2 x 10⁵ cells per well in 200 µl of complete medium.[2]

-

Allow cells to adhere overnight.

-

Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.[2]

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Express the results as a percentage of the control (untreated cells).[2]

Western Blotting for Phosphorylated Proteins

This protocol provides a general workflow for analyzing changes in protein phosphorylation downstream of this compound treatment.

Conclusion

This compound is a valuable pharmacological tool for investigating cellular signaling pathways, primarily through its potent and selective inhibition of conventional PKC isoforms. Its downstream effects are multifaceted, impacting key cellular processes such as proliferation, survival, inflammation, and migration through the modulation of the MAPK, JAK/STAT, and Akt signaling pathways. The ability of this compound to abrogate cell cycle checkpoints highlights its potential as an anti-cancer agent, particularly in combination with DNA-damaging therapies. Researchers utilizing this compound should remain mindful of its off-target effects, especially at higher concentrations, to ensure accurate interpretation of experimental outcomes. This guide provides a foundational understanding of the downstream consequences of this compound inhibition, offering a framework for future research and drug development endeavors.

References

- 1. Gö6976 | Cell Signaling Technology [cellsignal.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Go 6976, PKC Inhibitor - CD BioSciences [celluars.com]

- 4. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. Gö6976 is a potent inhibitor of the JAK 2 and FLT3 tyrosine kinases with significant activity in primary acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Gö6976 inhibits LPS-induced microglial TNFalpha release by suppressing p38 MAP kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of chemical blockade of PKC with Gö6976 and Gö6983 on proliferation and MAPK activity in IL-6-dependent plasmacytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The protein kinase C inhibitor Gö6976 is a potent inhibitor of DNA damage-induced S and G2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Effects of the PKC inhibitor PD 406976 on cell cycle progression, proliferation, PKC isozymes and apoptosis in glioma and SVG-transformed glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PKC inhibitor this compound induces mitosis and enhances doxorubicin-paclitaxel cytotoxicity in urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Treatment with the Chk1 inhibitor Gö6976 enhances cisplatin cytotoxicity in SCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protein kinase C alpha/beta inhibitor this compound promotes formation of cell junctions and inhibits invasion of urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

Go6976 in Neuroscience: A Technical Guide for Researchers

An In-depth Examination of a Potent Kinase Inhibitor and its Applications in Neuroscientific Research

Go6976, a synthetic indolocarbazole, has emerged as a critical tool for researchers in neuroscience, offering a potent and selective means to dissect complex signaling pathways implicated in a range of neurological processes and disorders. Initially characterized as a selective inhibitor of conventional protein kinase C (PKC) isoforms, its known targets have expanded to include other crucial kinases, making it a versatile agent for investigating neuronal function, survival, and pathology. This technical guide provides a comprehensive overview of this compound, including its target specificity, detailed experimental protocols, and its impact on key signaling cascades within the nervous system.

Core Properties and Mechanism of Action

This compound is a cell-permeable compound that acts as an ATP-competitive inhibitor of several protein kinases. Its primary targets are the calcium-dependent PKC isoforms, PKCα and PKCβ1.[1][2][3][4] Notably, it exhibits significantly lower affinity for calcium-independent PKC isoforms such as PKCδ, ε, and ζ.[1][2] This selectivity has made this compound an invaluable tool for distinguishing the roles of conventional versus novel and atypical PKCs in neuronal signaling.

Beyond PKC, this compound has been demonstrated to inhibit other kinases with significant potency, a factor that researchers must consider in experimental design and data interpretation. These off-target effects can also be leveraged to explore the roles of these additional kinases in neurological contexts.

Quantitative Data: Inhibitory Profile of this compound

The following tables summarize the in vitro inhibitory activity of this compound against its key kinase targets, as determined by half-maximal inhibitory concentration (IC50) values.

| Primary Targets | IC50 (nM) | Reference |

| Protein Kinase C (PKC)α | 2.3 | [1][2][3] |

| Protein Kinase C (PKC)β1 | 6.2 | [1][2][3] |

| Protein Kinase D1 (PKD1) | 20 | [3] |

| Secondary Targets | IC50 (nM) | Reference |

| Tropomyosin receptor kinase A (TrkA) | 5 | [2][5] |

| Tropomyosin receptor kinase B (TrkB) | 30 | [2][5] |

| Janus kinase 2 (JAK2) | 92.7 - 130 | [2][6] |

| FMS-like tyrosine kinase 3 (FLT3) | 0.7 | [6] |

| Janus kinase 3 (JAK3) | 370 | [2][5] |

Key Signaling Pathways Modulated by this compound in Neuroscience

This compound exerts its effects on the nervous system by impinging on several critical signaling cascades that regulate neuronal survival, apoptosis, synaptic plasticity, and neuroinflammation.

Protein Kinase C (PKC) Signaling

Conventional PKCs are central to a multitude of neuronal functions. This compound, by selectively inhibiting PKCα and PKCβ1, allows for the elucidation of their specific roles. In neurons, activated PKCα can phosphorylate a variety of substrates, including those involved in neurotransmitter release and receptor trafficking.[7] For instance, PKCα is implicated in the phosphorylation of the AMPA receptor subunit GluA2, a process linked to synaptic depression.[8]

Protein Kinase D (PKD) Signaling

PKD1, a downstream effector of PKC, is also inhibited by this compound. In the context of neuroscience, PKD1 has been implicated in the regulation of apoptosis.[9] Inhibition of PKD1 by this compound can therefore influence neuronal survival pathways, a critical consideration in studies of neurodegenerative diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. JAK2-STAT3 signaling pathway mediates thrombin-induced proinflammatory actions of microglia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Role of JAK2/STAT3 signaling pathway in microglia activation after hypoxic-ischemic brain damage] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TrkB Signaling Is Required for Postnatal Survival of CNS Neurons and Protects Hippocampal and Motor Neurons from Axotomy-Induced Cell Death | Journal of Neuroscience [jneurosci.org]

- 5. Polycystin-1 induces resistance to apoptosis through the phosphatidylinositol 3-kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polycystin-1 Induces Resistance to Apoptosis through the Phosphatidylinositol 3-Kinase/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Protein Kinase C: Targets to Regenerate Brain Injuries? [frontiersin.org]

- 8. portlandpress.com [portlandpress.com]

- 9. Protein analysis through Western blot of cells excised individually from human brain and muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]

Go6976 (CAS Number 136194-77-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Go6976 is a potent, cell-permeable, and selective inhibitor of protein kinase C (PKC) isoforms, demonstrating significant therapeutic potential in various research areas, including oncology and neurology. This technical guide provides an in-depth overview of this compound, its mechanism of action, biophysical properties, and detailed experimental protocols for its use in laboratory settings.

Core Properties and Mechanism of Action

This compound, with the CAS number 136194-77-9, is an indolocarbazole compound that functions as an ATP-competitive inhibitor of protein kinases.[1][2] It exhibits high selectivity for the calcium-dependent isoforms of PKC, namely PKCα and PKCβ1.[3] The inhibitory action of this compound is attributed to its competition with ATP for the kinase's binding site, thereby preventing the phosphorylation of downstream substrates.[2]

While renowned for its potent PKC inhibition, this compound also demonstrates inhibitory activity against other kinases, including Janus kinase 2 (JAK2), FMS-like tyrosine kinase 3 (FLT3), and Tropomyosin receptor kinases A and B (TrkA and TrkB).[3][4][5] This broader kinase profile should be considered when designing and interpreting experiments.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 136194-77-9 | [3] |

| Molecular Formula | C24H18N4O | [3] |

| Molecular Weight | 378.43 g/mol | [3] |

| Purity | ≥95% (HPLC) | [3] |

| Solubility | Soluble in DMSO (to 10 mM) | [5] |

| Storage | Store at -20°C | [3] |

Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified against a panel of kinases, with the half-maximal inhibitory concentration (IC50) values highlighting its potency and selectivity.

| Target Kinase | IC50 Value (nM) | Reference |

| PKC (total rat brain) | 7.9 | [3][4] |

| PKCα | 2.3 | [3][4] |

| PKCβ1 | 6.2 | [3][4] |

| PKCδ | > 3000 | [3] |

| PKCε | > 3000 | [3] |

| PKCζ | > 3000 | [3] |

| JAK2 | 130 | [3] |

| FLT3 | 0.7 | |

| TrkA | 5 | [3] |

| TrkB | 30 | [3] |

Signaling Pathway Interactions

This compound's inhibitory action on key kinases allows it to modulate several critical cellular signaling pathways. Its primary effect is on the PKC signaling cascade, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By inhibiting conventional PKCs, this compound can influence downstream pathways such as the MAPK/ERK pathway. Furthermore, its inhibition of JAK2 and FLT3 implicates it in the regulation of the JAK/STAT signaling pathway, which is vital for immune responses and hematopoiesis.[4] this compound has also been shown to abrogate S and G2 phase cell cycle arrest, suggesting an interaction with cell cycle checkpoint controls.[6]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro PKC Kinase Assay

This protocol is adapted from a general procedure for measuring PKC activity.[3]

1. Reagents:

-

Assay Buffer (2x): 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM EDTA, 2.5 mM EGTA, 2.64 mM CaCl₂, 2 mM DTT.

-

Substrate Mix: 2 µg/µL Histone H1 in Assay Buffer.

-

Lipid Activator: 1 µg/µL Phosphatidylserine and 0.2 µg/µL Diolein in Assay Buffer.

-

Enzyme: Purified, active PKCα or PKCβ1.

-

ATP: [γ-³²P]ATP (10 µCi/µL) and 10 mM cold ATP.

-

This compound Stock: 10 mM in DMSO.

-

Stop Solution: 8.5% Phosphoric Acid.

2. Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add in the following order:

-

10 µL of Assay Buffer (1x)

-

10 µL of Substrate Mix

-

10 µL of Lipid Activator

-

10 µL of diluted this compound or vehicle (DMSO)

-

10 µL of PKC enzyme solution

-

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of ATP mix (final concentration 10 µM).

-

Incubate at 30°C for 15 minutes.

-

Stop the reaction by adding 50 µL of Stop Solution.

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate three times with 0.75% phosphoric acid.

-

Add scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the effect of this compound on the cell cycle of a chosen cell line.

1. Reagents:

-

Complete cell culture medium.

-

This compound stock solution (10 mM in DMSO).

-

Phosphate-Buffered Saline (PBS).

-

70% Ethanol (ice-cold).

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

2. Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time period (e.g., 24, 48 hours).

-

Harvest cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Safety and Handling

This compound is intended for research use only. Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment such as gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

This technical guide provides a comprehensive overview of this compound for research and drug development professionals. The provided data and protocols are intended to facilitate the effective use of this potent kinase inhibitor in a laboratory setting.

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. ovid.com [ovid.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Effects of the PKC inhibitor PD 406976 on cell cycle progression, proliferation, PKC isozymes and apoptosis in glioma and SVG‐transformed glial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CAS 136194-77-9 | Sun-shinechem [sun-shinechem.com]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Go6976 In Vivo Studies: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of in vivo applications of Go6976, a potent protein kinase inhibitor. It includes detailed summaries of experimental data, protocols for key in vivo studies, and visualizations of relevant signaling pathways.

This compound is a well-established inhibitor of conventional protein kinase C (PKC) isoforms, specifically PKCα and PKCβ1. More recent research has highlighted its potent inhibitory activity against other crucial kinases, including FMS-like tyrosine kinase 3 (FLT3) and Janus kinase 2 (JAK2). This multi-target profile has positioned this compound as a compound of significant interest for in vivo studies across various therapeutic areas, most notably in oncology and inflammatory diseases.

Data Summary

The following tables summarize the quantitative data from key in vivo and in vitro studies involving this compound, providing a clear comparison of its efficacy and experimental parameters.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Acute Liver Injury

| Animal Model | Treatment | Dosage | Administration Route | Key Findings | Reference |

| LPS/D-GalN-challenged mice | This compound | 2.5 mg/kg | Intraperitoneal (i.p.) | - Effectively prevented acute liver injury.- Reduced TNF-α production.- Significantly improved survival. | [1] |

Table 2: In Vitro Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings | IC50 | Reference |

| MV4-11, MOLM13 | Acute Myeloid Leukemia (FLT3-ITD) | - Markedly inhibited proliferation.- Suppressed phosphorylation of FLT3, STAT3/5, Erk1/2, and Akt.- Induced apoptosis via downregulation of survivin and MCL-1. | 0.7 nM (recombinant FLT3) | [2][3] |

| Various AML cells | Acute Myeloid Leukemia | - Reduced survival to 55% in FLT3-ITD cases and 69% in FLT3-WT cases. | Not specified | [4] |

| 5637, T24 | Urinary Bladder Carcinoma | - Inhibited migration and invasion. | Not specified | [5] |

| M2, M4T2 | Metastatic Melanoma | - Reversed the E- to N-cadherin switch.- Inhibited metastatic potential. | Not specified | [6] |

Signaling Pathways

This compound exerts its biological effects by inhibiting key signaling pathways involved in cell proliferation, survival, and inflammation. The diagrams below, generated using the DOT language, illustrate the primary mechanisms of action.

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments cited in the literature.

Protocol 1: Evaluation of this compound in a Mouse Model of Acute Liver Injury

Objective: To assess the protective effect of this compound against lipopolysaccharide (LPS) and D-galactosamine (D-GalN)-induced acute liver injury in mice.

Materials:

-

Male BALB/c mice (6-8 weeks old)

-

This compound (solubilized in a suitable vehicle, e.g., DMSO and diluted in saline)

-

Lipopolysaccharide (LPS) from E. coli

-

D-galactosamine (D-GalN)

-

Phosphate-buffered saline (PBS)

-

Syringes and needles for intraperitoneal injection

-

Equipment for blood collection and serum analysis (e.g., for ALT and AST levels)

-

Materials for liver tissue harvesting, fixation (e.g., 10% formalin), and histopathological analysis (H&E staining)

-

ELISA kits for TNF-α measurement

Procedure:

-

Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

-

Grouping: Randomly divide mice into experimental groups (e.g., Control, LPS/D-GalN, this compound + LPS/D-GalN). A typical group size is 8-10 mice.

-

This compound Administration: Administer this compound (2.5 mg/kg) or vehicle via intraperitoneal (i.p.) injection 1 hour prior to the induction of liver injury.[1]

-

Induction of Liver Injury: Co-administer LPS (e.g., 10 μg/kg) and D-GalN (e.g., 400 mg/kg) via i.p. injection to all groups except the control group.

-

Monitoring: Monitor the mice for clinical signs of distress and mortality over a 24-hour period.

-

Sample Collection: At a predetermined time point (e.g., 6 or 8 hours post-LPS/D-GalN injection), anesthetize the mice and collect blood via cardiac puncture. Euthanize the mice and harvest the liver tissue.

-

Serum Analysis: Separate serum from the blood and measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.

-

Cytokine Analysis: Measure the serum levels of TNF-α using an ELISA kit.

-

Histopathology: Fix a portion of the liver in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess the degree of liver necrosis and inflammation.

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the different experimental groups.

Protocol 2: Evaluation of this compound in a Leukemia Xenograft Mouse Model

Objective: To assess the anti-tumor efficacy of this compound in a xenograft model of human acute myeloid leukemia (AML) with FLT3-ITD mutation.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)

-

Human AML cell line with FLT3-ITD mutation (e.g., MV4-11 or MOLM13)

-

This compound (formulated for in vivo administration)

-

Vehicle control

-

Matrigel (optional, to enhance tumor engraftment)

-

Syringes and needles for subcutaneous or intravenous injection

-

Calipers for tumor measurement

-

Equipment for blood collection and analysis (e.g., complete blood count)

-

Materials for tumor harvesting and analysis (e.g., Western blotting, immunohistochemistry)

Procedure:

-

Cell Culture: Culture the AML cells under appropriate conditions.

-

Animal Acclimatization: Acclimatize mice as described in Protocol 1.

-

Tumor Cell Implantation:

-

Subcutaneous Model: Resuspend a defined number of AML cells (e.g., 5-10 x 10^6 cells) in PBS, optionally mixed with Matrigel. Inject the cell suspension subcutaneously into the flank of each mouse.

-

Systemic Model: Inject the AML cells intravenously via the tail vein to establish a disseminated leukemia model.

-

-

Tumor Establishment: Monitor the mice for tumor engraftment. For the subcutaneous model, this involves regular measurement of tumor volume with calipers. For the systemic model, this may involve monitoring for signs of disease (e.g., weight loss, hind limb paralysis) or using bioluminescent imaging if the cells are engineered to express luciferase.

-

Grouping and Treatment Initiation: Once tumors are established (e.g., palpable tumors of ~100 mm³ for the subcutaneous model), randomize the mice into treatment and control groups.

-

This compound Administration: Administer this compound or vehicle according to a predetermined dosing schedule. The exact dose and schedule would need to be optimized, but based on in vitro potency, a starting point could be in the range of 2.5-10 mg/kg daily or every other day via i.p. or oral gavage.

-

Monitoring:

-

Tumor Growth: For the subcutaneous model, measure tumor volume with calipers 2-3 times per week.

-

Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.

-

Survival: For the systemic model, monitor survival.

-

-

Endpoint and Sample Collection: At the end of the study (e.g., when tumors in the control group reach a predetermined size, or when mice show signs of advanced disease), euthanize the animals.

-

Analysis:

-

Tumor Analysis: Excise the tumors from the subcutaneous model. A portion can be snap-frozen for Western blot analysis (to assess target inhibition, e.g., p-FLT3, p-STAT5) and another portion fixed for immunohistochemistry.

-

Blood Analysis: Collect blood for a complete blood count to assess the effects on hematological parameters.

-

Organ Infiltration: For the systemic model, assess the infiltration of leukemic cells into organs such as the bone marrow, spleen, and liver.

-

-

Data Analysis: Analyze tumor growth curves, survival data, and biomarker data using appropriate statistical methods.

Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on specific experimental goals, institutional guidelines, and relevant literature. Appropriate ethical approval for all animal experiments is mandatory.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Gö6976, a FLT3 kinase inhibitor, exerts potent cytotoxic activity against acute leukemia via inhibition of survivin and MCL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Gö6976 is a potent inhibitor of the JAK 2 and FLT3 tyrosine kinases with significant activity in primary acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein kinase C alpha/beta inhibitor this compound promotes formation of cell junctions and inhibits invasion of urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein kinase C inhibitor Gö6976 but not Gö6983 induces the reversion of E- to N-cadherin switch and metastatic phenotype in melanoma: identification of the role of protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]

Go6976: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Go6976 is a potent, cell-permeable, and selective inhibitor of protein kinase C (PKC) isoforms, demonstrating significant utility in cell biology research and drug development. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments. It includes information on its mechanism of action, target kinases, and established protocols for studying its effects on various cellular processes.

Introduction to this compound

This compound is an indolocarbazole compound that acts as a competitive inhibitor of the ATP-binding site of protein kinases. It exhibits high selectivity for calcium-dependent PKC isoforms, particularly PKCα and PKCβ1.[1][2][3] Due to its specificity, this compound is a valuable tool for dissecting the roles of these kinases in various signaling pathways and cellular functions, including cell cycle regulation, apoptosis, and cell migration.

Mechanism of Action and Target Specificity